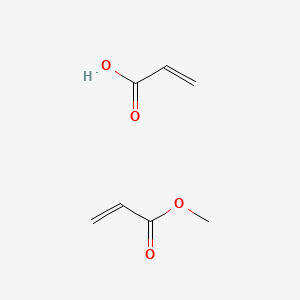

Methyl prop-2-enoate; prop-2-enoic acid

Description

Methyl prop-2-enoate (CAS 96-33-3), also known as methyl acrylate, is an α,β-unsaturated ester with the formula CH₂=CHCOOCH₃. It is widely used in polymer synthesis, such as poly(methyl methacrylate) (PMMA) production , and exhibits significant antifungal activity against plant pathogens like Fusarium culmorum and Cochliobolus sativus .

Prop-2-enoic acid (acrylic acid, CAS 79-10-7) is a carboxylic acid (CH₂=CHCOOH) with applications in copolymer production, adhesives, and coatings. Its derivatives, including esters like ethyl prop-2-enoate and butyl prop-2-enoate, are pivotal in industrial polymer chemistry .

Properties

CAS No. |

25302-81-2 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

methyl prop-2-enoate;prop-2-enoic acid |

InChI |

InChI=1S/C4H6O2.C3H4O2/c1-3-4(5)6-2;1-2-3(4)5/h3H,1H2,2H3;2H,1H2,(H,4,5) |

InChI Key |

MYSWGNHLJGOCPT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=C.C=CC(=O)O |

Related CAS |

25302-81-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Structure and Reactivity

Key Insights :

Antifungal Activity

Key Insights :

- Methyl prop-2-enoate outperforms methyl propanoate and p-cymene due to its electrophilic α,β-unsaturated ester group, which likely interacts with fungal cellular components .

- At 500 µM, methyl prop-2-enoate releases 700–1000 mg/L potassium from C. sativus, indicating rapid membrane permeability alteration .

Key Insights :

- Copolymers of prop-2-enoic acid and butyl acrylate exhibit tunable mechanical properties, making them ideal for coatings .

- Methyl prop-2-enoate’s volatility (evident in its low molecular weight) requires careful handling in industrial settings, with permissible exposure limits of 2 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.